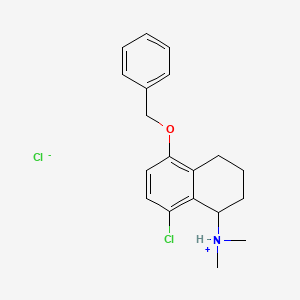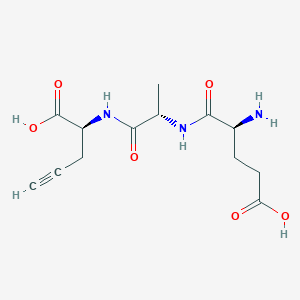
(S)-2-((S)-2-((S)-2-amino-4-carboxybutanamido)propanamido)pent-4-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((S)-2-((S)-2-amino-4-carboxybutanamido)propanamido)pent-4-ynoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, carboxyl, and alkyne groups. These functional groups contribute to its reactivity and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-2-((S)-2-amino-4-carboxybutanamido)propanamido)pent-4-ynoic acid typically involves multiple steps, starting from simpler amino acids and incorporating protective groups to ensure selective reactions. One common method involves the use of fluoren-9-ylmethoxycarbonyl (Fmoc) protection for amino acids, followed by coupling reactions using reagents such as isobutoxycarbonyl chloride (IBC-Cl) or acid chlorides . The final step often includes deprotection and purification to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques can enhance efficiency and yield. Additionally, optimizing reaction conditions such as temperature, solvent, and reagent concentrations is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-((S)-2-((S)-2-amino-4-carboxybutanamido)propanamido)pent-4-ynoic acid can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form carboxylic acids or ketones.
Reduction: The alkyne group can be reduced to alkenes or alkanes.
Substitution: The amino and carboxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can yield carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
(S)-2-((S)-2-((S)-2-amino-4-carboxybutanamido)propanamido)pent-4-ynoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of peptides and other complex molecules.
Biology: The compound can be utilized in studies involving enzyme-substrate interactions and protein modifications.
Industry: It can be employed in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (S)-2-((S)-2-((S)-2-amino-4-carboxybutanamido)propanamido)pent-4-ynoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form specific interactions, such as hydrogen bonds and covalent modifications, with these targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Pentynoic acid: A simpler compound with an alkyne group, used as a building block in organic synthesis.
Fmoc amino acid azides: Used in peptide synthesis, similar in their use of protective groups and coupling reactions.
Uniqueness
(S)-2-((S)-2-((S)-2-amino-4-carboxybutanamido)propanamido)pent-4-ynoic acid is unique due to its combination of multiple functional groups and chiral centers, which provide a high degree of reactivity and specificity in chemical and biological applications. This complexity allows for the design of highly specific and functional molecules for research and industrial purposes.
Propriétés
Formule moléculaire |
C13H19N3O6 |
|---|---|
Poids moléculaire |
313.31 g/mol |
Nom IUPAC |
(4S)-4-amino-5-[[(2S)-1-[[(1S)-1-carboxybut-3-ynyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C13H19N3O6/c1-3-4-9(13(21)22)16-11(19)7(2)15-12(20)8(14)5-6-10(17)18/h1,7-9H,4-6,14H2,2H3,(H,15,20)(H,16,19)(H,17,18)(H,21,22)/t7-,8-,9-/m0/s1 |
Clé InChI |
HVSFTYKXDFXWDF-CIUDSAMLSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC#C)C(=O)O)NC(=O)[C@H](CCC(=O)O)N |
SMILES canonique |
CC(C(=O)NC(CC#C)C(=O)O)NC(=O)C(CCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


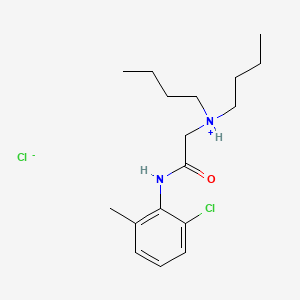

![2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-4-[(1,2,3,4-tetrahydro-2,4-dioxo-6-quinazolinyl)azo]-](/img/structure/B13778317.png)
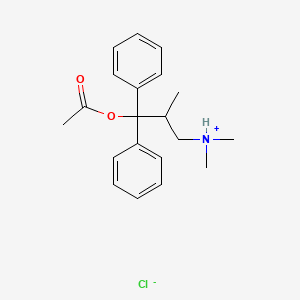



![Ethanol, 2,2',2''-[(butylstannylidyne)tris(thio)]tris-](/img/structure/B13778347.png)


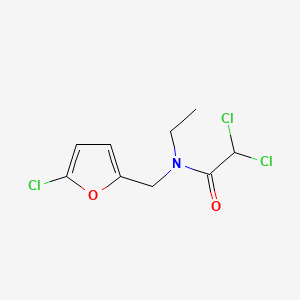

![Heptanoic acid;2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propane-1,3-diol;octadecanoic acid](/img/structure/B13778379.png)
